4-(Methylsulfonyl)benzylamine

pKa basicity amine protonation

This para-methylsulfonyl benzylamine offers a privileged scaffold with moderate basicity (pKa ~9.4) and lipophilicity (LogP ~1.5), enabling precise modulation of ADME and target binding. Its strong electron-withdrawing sulfone group enhances reaction yields and solid-state handling for HTE. Ideal for synthesizing RORγt modulators and kinase inhibitors. Ensure validated, patent-relevant intermediates.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 4393-16-2
Cat. No. B1293735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)benzylamine
CAS4393-16-2
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CN
InChIInChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
InChIKeyVMNXLLDFGVEBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)benzylamine (CAS 4393-16-2): Procurement-Relevant Physicochemical and Structural Profile


4-(Methylsulfonyl)benzylamine (CAS 4393-16-2) is a para-substituted benzylamine derivative featuring a methylsulfonyl (-SO2CH3) group, classified as an aromatic amine and sulfone [1]. It serves primarily as a versatile building block in medicinal chemistry and organic synthesis, with a molecular weight of 185.24 g/mol and a computed XLogP3 of 1.5 [1]. The compound is commercially available in free base and hydrochloride salt forms, with typical purities of 95-98% .

Why Generic Substitution of 4-(Methylsulfonyl)benzylamine with Unsubstituted or Alkyl/Aryl Benzylamines Fails: Key Differentiators


The para-methylsulfonyl substituent imparts distinct electronic and physicochemical properties to 4-(methylsulfonyl)benzylamine that are not replicated by unsubstituted benzylamine or common alkyl/aryl analogs. The strong electron-withdrawing nature of the sulfone group (Hammett σp ~0.72) [1] significantly alters the amine's basicity (pKa), lipophilicity (LogP), and solid-state behavior compared to electron-donating (e.g., 4-methyl) or weakly electron-withdrawing (e.g., 4-chloro) analogs. These differences directly impact reaction yields in amine-coupling steps, solubility in biological assay media, and the compound's utility as a synthetic intermediate in pharmaceutical patent applications.

Quantitative Differentiation of 4-(Methylsulfonyl)benzylamine (CAS 4393-16-2) Against Structural Analogs


Comparative Basicity (pKa) of 4-(Methylsulfonyl)benzylamine vs. Unsubstituted and Electronically Varied Benzylamines

The basicity of 4-(Methylsulfonyl)benzylamine (pKa 9.41) is slightly higher than that of unsubstituted benzylamine (pKa 9.33) but significantly higher than 4-chlorobenzylamine (pKa 8.85), indicating the methylsulfonyl group exerts a weaker electron-withdrawing effect on the amine's basicity compared to a halogen [1].

pKa basicity amine protonation reactivity

Comparative Lipophilicity (XLogP3) and Its Impact on Compound Partitioning and Bioavailability

4-(Methylsulfonyl)benzylamine has a computed XLogP3 of 1.5, indicating moderate lipophilicity [1]. This places it between unsubstituted benzylamine (XLogP3 1.1) and the more lipophilic 4-methylbenzylamine (XLogP3 1.6) [2][3], providing a balanced profile for membrane permeability while retaining some aqueous solubility.

LogP lipophilicity drug-likeness ADME

Physical State and Handling Characteristics: Solid vs. Liquid Analogs

4-(Methylsulfonyl)benzylamine is a solid at standard room temperature (20°C) , whereas its close structural analog, unsubstituted benzylamine, is a liquid with a melting point of 10°C [1].

physical form handling storage procurement

Documented Utility as a Key Intermediate in Patented Pharmaceutical Candidates

The hydrochloride salt of 4-(Methylsulfonyl)benzylamine is specifically cited as a synthetic intermediate in patent applications for the development of novel therapeutic agents. It is used in the synthesis of heterocyclic compounds with RORγt modulating activity (WO-2018030550-A1) and in the preparation of MTH1 inhibitors for treating inflammatory and autoimmune conditions (US-10064869-B2) . This contrasts with simpler benzylamines which may lack the specific electronic and steric properties required for these advanced scaffolds.

patent pharmaceutical intermediate RORγt MTH1 building block

Optimal Application Scenarios for 4-(Methylsulfonyl)benzylamine (CAS 4393-16-2) Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Basicity and Lipophilicity

Medicinal chemists optimizing a lead series for a specific target can leverage 4-(methylsulfonyl)benzylamine's unique combination of moderate basicity (pKa 9.41) and lipophilicity (XLogP3 1.5) as a privileged building block. Its distinct electronic profile, compared to standard alkyl or halogen-substituted benzylamines [1], allows for precise modulation of a candidate's ADME and target-binding properties without resorting to more complex or synthetically challenging analogs.

Synthesis of Patent-Protected Pharmaceutical Intermediates and Candidates

The compound is a documented intermediate in the synthesis of novel chemical entities, including RORγt modulators and MTH1 inhibitors . Research groups pursuing intellectual property in these therapeutic areas should prioritize this building block to ensure they are working with a validated, relevant scaffold, potentially accelerating their drug discovery timeline and strengthening their patent position.

High-Throughput and Automated Synthesis Workflows Favoring Solid Reagents

The solid physical state of 4-(methylsulfonyl)benzylamine at room temperature makes it particularly well-suited for automated liquid handling and high-throughput experimentation platforms . Its solid form simplifies precise dispensing, minimizes solvent evaporation issues associated with liquid amines, and reduces the risk of cross-contamination, leading to more robust and reproducible reaction screening data.

Development of Biologically Active Compounds Requiring a Sulfone Pharmacophore

The methylsulfonyl group is a recognized pharmacophore in numerous drug classes. 4-(methylsulfonyl)benzylamine provides a direct and efficient route for installing this group onto a benzylamine scaffold. Its use can lead to the rapid generation of analogs with potential activity against targets where a sulfone moiety is essential for binding affinity or metabolic stability, such as in certain kinase and protease inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methylsulfonyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.